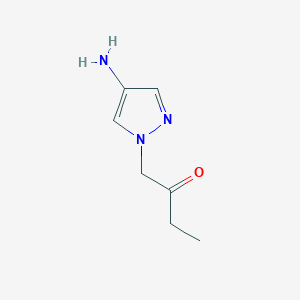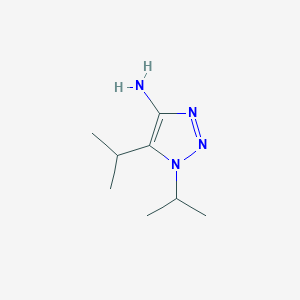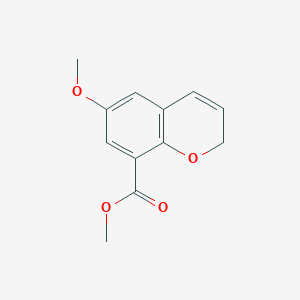
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₁₄FNO It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a cyclobutanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
- 3-Amino-3-(2-chloro-5-methylphenyl)cyclobutan-1-ol
- 3-Amino-3-(2-bromo-5-methylphenyl)cyclobutan-1-ol
- 3-Amino-3-(2-iodo-5-methylphenyl)cyclobutan-1-ol
Uniqueness
Compared to similar compounds, 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol is unique due to the presence of the fluoro group, which can influence its reactivity, stability, and interactions with biological targets. The fluoro group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
特性
分子式 |
C11H14FNO |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
3-amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-10(12)9(4-7)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3 |
InChIキー |
RSZSIFHLTXZCST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)C2(CC(C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


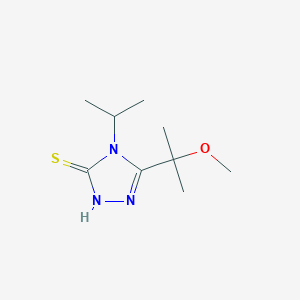
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
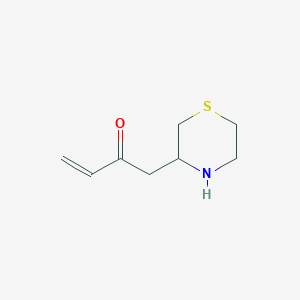
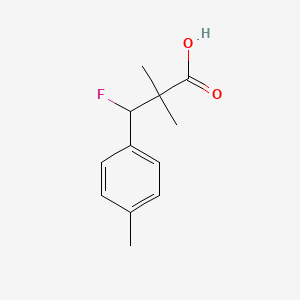
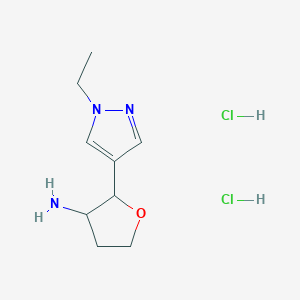

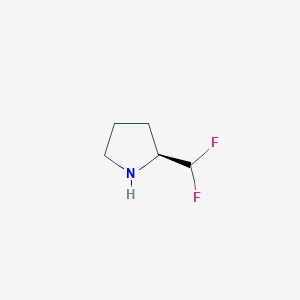


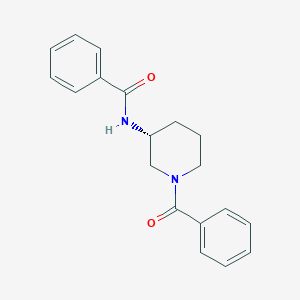
methanol](/img/structure/B13165657.png)
